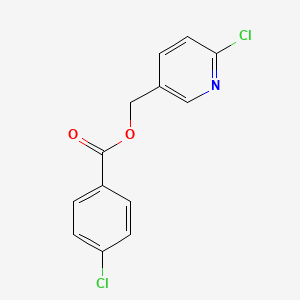![molecular formula C8H13I B2838126 1-Iodo-3-propan-2-ylbicyclo[1.1.1]pentane CAS No. 1886967-54-9](/img/structure/B2838126.png)
1-Iodo-3-propan-2-ylbicyclo[1.1.1]pentane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“1-Iodo-3-propan-2-ylbicyclo[1.1.1]pentane” is a chemical compound with the CAS Number: 1886967-54-9 . It has a molecular weight of 236.1 and its IUPAC name is 1-iodo-3-isopropylbicyclo[1.1.1]pentane .
Synthesis Analysis
The synthesis of “this compound” and similar compounds has been a topic of interest in the field of chemistry. Bicyclo[1.1.1]pentanes (BCPs) have become established as attractive bioisosteres for para-substituted benzene rings in drug design . The synthesis of BCPs has been achieved through various methods, including carbene insertion into the central bond of bicyclo[1.1.0]butanes, and nucleophilic/radical addition across the central bond of [1.1.1]propellanes .Molecular Structure Analysis
The InChI code for “this compound” is 1S/C8H13I/c1-6(2)7-3-8(9,4-7)5-7/h6H,3-5H2,1-2H3 . This code provides a unique representation of the molecular structure of the compound.Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” include its molecular weight (236.1 ). Unfortunately, other specific properties such as melting point, boiling point, and density were not found in the search results.Applications De Recherche Scientifique
1-Iodo-3-propan-2-ylbicyclo[1.1.1]pentane has been widely used in organic synthesis due to its unique properties. It can selectively oxidize primary alcohols to aldehydes and secondary alcohols to ketones, without affecting other functional groups. This compound can also be used to oxidize sulfides to sulfoxides and to oxidize amines to nitroso compounds. It has been used in the synthesis of natural products, pharmaceuticals, and other organic compounds.
Mécanisme D'action
The mechanism of action of 1-Iodo-3-propan-2-ylbicyclo[1.1.1]pentane involves the formation of an iodonium ion intermediate. The iodonium ion attacks the substrate, leading to the formation of an oxoammonium intermediate. This intermediate then undergoes hydrolysis to form the desired product.
Biochemical and Physiological Effects:
There is limited research on the biochemical and physiological effects of this compound, as it is primarily used in organic synthesis. However, studies have shown that this compound is a mild irritant and can cause skin and eye irritation. It is also toxic if ingested or inhaled.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 1-Iodo-3-propan-2-ylbicyclo[1.1.1]pentane is its selectivity in oxidizing alcohols and other functional groups. It is also relatively easy to synthesize and purify. However, this compound is highly reactive and can be dangerous if not handled properly. It is also relatively expensive compared to other oxidizing agents.
Orientations Futures
There are several future directions for research on 1-Iodo-3-propan-2-ylbicyclo[1.1.1]pentane. One area of interest is the development of new synthetic methods using this compound as an oxidizing agent. Another area of interest is the development of new applications for this compound in organic synthesis. Additionally, more research is needed on the toxicity and safety of this compound, as well as its potential environmental impact.
Conclusion:
In conclusion, this compound is a versatile oxidizing agent that has gained significant attention in the field of organic synthesis. Its unique properties make it useful in a variety of reactions, and it has been used in the synthesis of natural products, pharmaceuticals, and other organic compounds. While there is limited research on the biochemical and physiological effects of this compound, it is important to handle it with care due to its reactivity and potential toxicity. There are several future directions for research on this compound, including the development of new synthetic methods and applications, as well as more research on its safety and environmental impact.
Méthodes De Synthèse
1-Iodo-3-propan-2-ylbicyclo[1.1.1]pentane can be synthesized by the reaction of iodine, potassium carbonate, and 2-bromo-2-methylpropane in acetonitrile. The reaction is carried out under reflux conditions for several hours, and the resulting product is purified using column chromatography. This synthesis method is relatively simple and yields high purity this compound.
Propriétés
IUPAC Name |
1-iodo-3-propan-2-ylbicyclo[1.1.1]pentane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13I/c1-6(2)7-3-8(9,4-7)5-7/h6H,3-5H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWOIGWMAWHNFCI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C12CC(C1)(C2)I |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13I |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.09 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
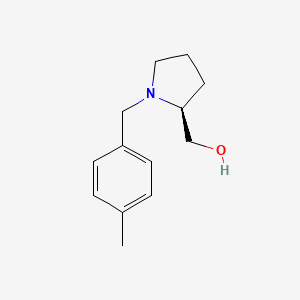
![2-[(8-chloro-3,4-dihydro-2H-1,5-benzodioxepin-7-yl)amino]-N-(1-cyanocyclopentyl)acetamide](/img/structure/B2838044.png)
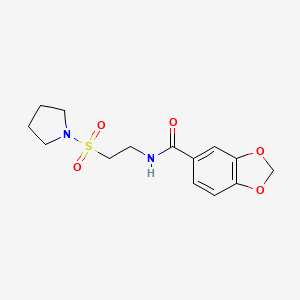
![N-(2-{1-[2-(2-methoxyphenoxy)ethyl]-1H-benzimidazol-2-yl}ethyl)-3-methylbenzamide](/img/structure/B2838052.png)
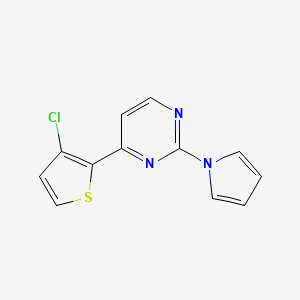
![3-[(3,5-dichlorophenyl)sulfonyl]-7-fluoroquinolin-4(1H)-one](/img/structure/B2838054.png)
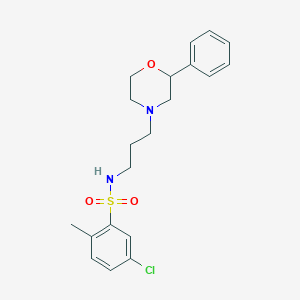
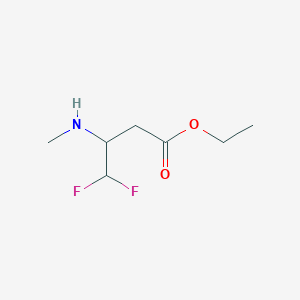
![2-(9-Chloro-1'-methyl-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidin]-2-yl)phenol](/img/structure/B2838057.png)
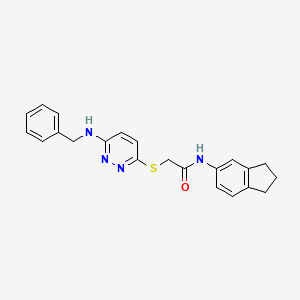
![7-butyl-6-(4-(2-fluorophenyl)piperazine-1-carbonyl)-1,3-dimethyl-1H-pyrrolo[2,3-d]pyrimidine-2,4(3H,7H)-dione](/img/structure/B2838059.png)
![2-(1H-benzo[d][1,2,3]triazol-1-yl)-N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)acetamide](/img/structure/B2838060.png)
![6-(2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)-4-isopropyl-1-(o-tolyl)-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one](/img/structure/B2838063.png)
